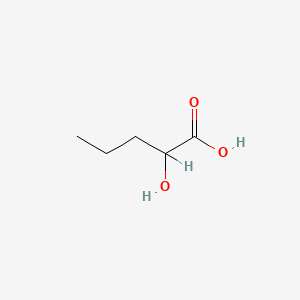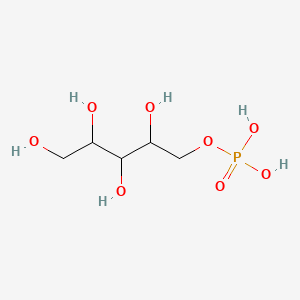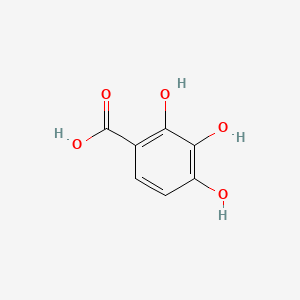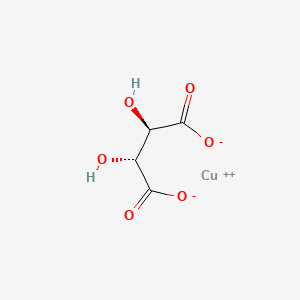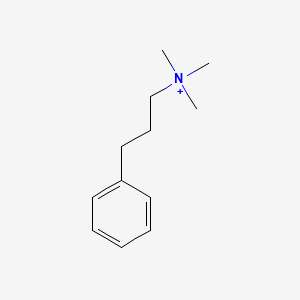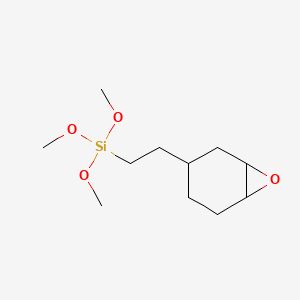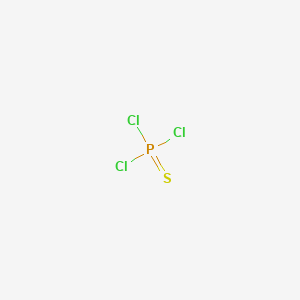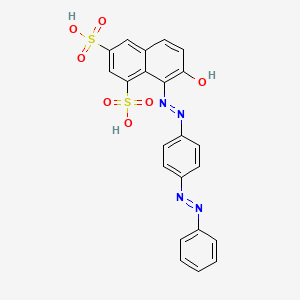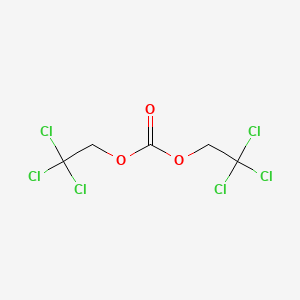
Ethyl 4-(benzyloxy)benzoate
Übersicht
Beschreibung
Ethyl 4-(benzyloxy)benzoate is a chemical compound with the empirical formula C16H16O3 . It has a molecular weight of 256.30 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(benzyloxy)benzoate can be represented by the SMILES stringO=C(OCC)C(C=C1)=CC=C1OCC2=CC=CC=C2 . This indicates that the molecule contains an ester functional group (O=C(OCC)) attached to a benzene ring (C(C=C1)=CC=C1), which is further connected to another benzene ring through an oxygen atom (OCC2=CC=CC=C2). Physical And Chemical Properties Analysis
Ethyl 4-(benzyloxy)benzoate is a solid substance . It has a molecular weight of 256.30 and an empirical formula of C16H16O3 .Wissenschaftliche Forschungsanwendungen
Crystallography and Material Science
Ethyl 4-(benzyloxy)benzoate: has been studied for its crystal structure, which is crucial in understanding its physical properties and potential applications in material science . The compound crystallizes with three molecules in the asymmetric unit, showing conformational flexibility. This property could be significant in designing materials with specific optical or mechanical properties.
Pharmaceutical Applications
The compound is structurally related to parabens , which are widely used as preservatives in cosmetic and pharmaceutical products. Its ester bond is significant in cell biology and medicinal chemistry, indicating potential applications in drug design and synthesis .
Organic Synthesis Intermediate
Ethyl 4-(benzyloxy)benzoate: serves as an important organic intermediate. For instance, it is related to the synthesis of the antineoplastic drug Cediranib , highlighting its role in the development of new therapeutic agents .
Non-linear Optical Materials
The compound’s structural features make it a candidate for developing non-linear optical materials. These materials are essential for various applications, including laser technology and telecommunications .
Organogelators
Functionalized poly(-benzyl ether) dendrimers with methyl ester decorations, which include structures similar to Ethyl 4-(benzyloxy)benzoate , have been used as efficient organogelators. This application is significant in the field of soft materials and could lead to the development of new types of gels for biomedical use .
Liquid Crystalline Compounds
The compound’s derivatives have been designed with the aim of preparing liquid crystalline compounds. These materials have unique properties that are valuable in displays and advanced optics .
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 4-(benzyloxy)benzoate is a unique chemical compound with the empirical formula C16H16O3
Mode of Action
It’s known that benzylic compounds are generally activated towards free radical attack . This suggests that Ethyl 4-(benzyloxy)benzoate might interact with its targets through a similar mechanism, leading to changes at the molecular level. More detailed studies are required to fully understand its mode of action.
Biochemical Pathways
It’s known that esters, a class of compounds to which ethyl 4-(benzyloxy)benzoate belongs, can undergo various reactions such as hydrolysis, reduction, and trans-esterification . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Esters are generally known to be readily absorbed and distributed in the body, and they are typically metabolized by esterases present in various tissues . The specific impact of these properties on the bioavailability of Ethyl 4-(benzyloxy)benzoate would need to be determined through further pharmacokinetic studies.
Result of Action
It’s known that the benzylic position in benzylic compounds is activated, which can lead to various reactions such as oxidation and reduction . These reactions can potentially result in various molecular and cellular effects.
Eigenschaften
IUPAC Name |
ethyl 4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-16(17)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKJIWMQFEFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204997 | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)benzoate | |
CAS RN |
56441-55-5 | |
| Record name | Ethyl 4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56441-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056441555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



